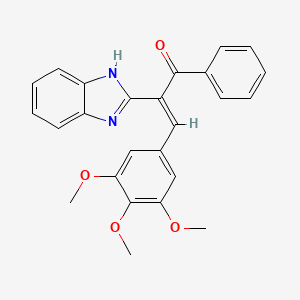
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as TMI-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to bind to the colchicine-binding site on tubulin, resulting in the disruption of microtubule dynamics and the inhibition of cell division.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit tubulin polymerization. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its relatively low solubility in water, which may pose challenges in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzimidazole with 3-(3,4,5-trimethoxyphenyl)acrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one in high purity.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-21-14-16(15-22(30-2)24(21)31-3)13-18(23(28)17-9-5-4-6-10-17)25-26-19-11-7-8-12-20(19)27-25/h4-15H,1-3H3,(H,26,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYRGUZZIGONI-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1H-benzimidazol-2-yl)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)
![N-[4-(allyloxy)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B5302625.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)
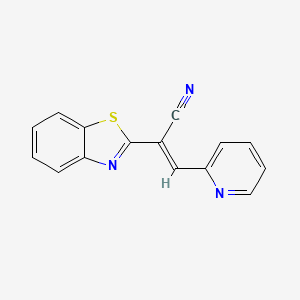
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
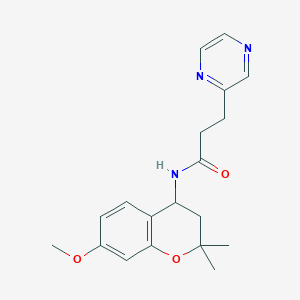
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
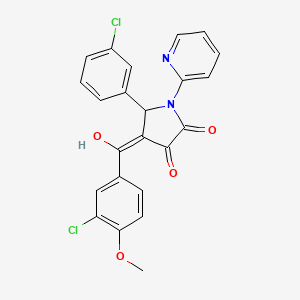
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)
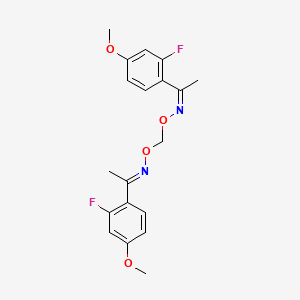
amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)